molecular formula C21H18N2O4S2 B14418460 4,5-Bis(4-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1H-imidazole CAS No. 81527-42-6

4,5-Bis(4-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1H-imidazole

Katalognummer: B14418460
CAS-Nummer: 81527-42-6
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: KLVIRYYDUHDKJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Bis(4-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(4-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1H-imidazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines in the presence of a catalyst.

    Introduction of the thiophene-2-sulfonyl group: This step might involve sulfonylation reactions using thiophene-2-sulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Bis(4-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,5-Bis(4-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1H-imidazole would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,5-Bis(4-methoxyphenyl)-2-(phenylsulfonyl)-1H-imidazole
  • 4,5-Bis(4-methoxyphenyl)-2-(methylsulfonyl)-1H-imidazole

Uniqueness

4,5-Bis(4-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1H-imidazole is unique due to the presence of the thiophene-2-sulfonyl group, which can impart distinct chemical and biological properties compared to other sulfonyl derivatives.

Eigenschaften

CAS-Nummer

81527-42-6

Molekularformel

C21H18N2O4S2

Molekulargewicht

426.5 g/mol

IUPAC-Name

4,5-bis(4-methoxyphenyl)-2-thiophen-2-ylsulfonyl-1H-imidazole

InChI

InChI=1S/C21H18N2O4S2/c1-26-16-9-5-14(6-10-16)19-20(15-7-11-17(27-2)12-8-15)23-21(22-19)29(24,25)18-4-3-13-28-18/h3-13H,1-2H3,(H,22,23)

InChI-Schlüssel

KLVIRYYDUHDKJC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)S(=O)(=O)C3=CC=CS3)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.